molecular formula C12H20N2O2 B12539688 Acetamide, N,N'-1,4-butanediylbis[N-ethenyl- CAS No. 142630-13-5

Acetamide, N,N'-1,4-butanediylbis[N-ethenyl-

Cat. No.: B12539688
CAS No.: 142630-13-5
M. Wt: 224.30 g/mol
InChI Key: OGHYBWBUSLSBBT-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-]: is a synthetic organic compound characterized by its unique structure, which includes an acetamide group linked to a 1,4-butanediyl chain and further connected to ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] typically involves the reaction of acetamide with 1,4-butanediyl bis(chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process includes purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: The ethenyl groups in the compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-1,4-Butanediylbis[N-(3-acetamidopropyl)acetamide]
  • N,N’-1,4-Butanediylbis[2-(4-methoxyphenyl)acetamide]
  • N,N’-1,4-Butanediylbis[2-chloro-N-dodecylacetamide]

Comparison: Acetamide, N,N’-1,4-butanediylbis[N-ethenyl-] is unique due to its ethenyl groups, which provide additional reactivity and potential for functionalization

Properties

CAS No.

142630-13-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-[4-[acetyl(ethenyl)amino]butyl]-N-ethenylacetamide

InChI

InChI=1S/C12H20N2O2/c1-5-13(11(3)15)9-7-8-10-14(6-2)12(4)16/h5-6H,1-2,7-10H2,3-4H3

InChI Key

OGHYBWBUSLSBBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCN(C=C)C(=O)C)C=C

Origin of Product

United States

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